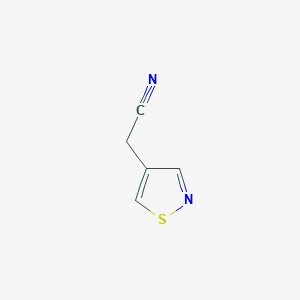

2-(1,2-Thiazol-4-yl)acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,2-Thiazol-4-yl)acetonitrile is a chemical compound that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. This structure is a key intermediate in the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazolylacetonitrile derivatives typically involves ring transformation reactions. For instance, the preparation of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by transforming 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Another synthetic approach reported involves the base-promoted reaction of 2H-pyran-3-carbonitriles with 2-aminobenzthazole, using cesium carbonate at room temperature to obtain (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives .

Molecular Structure Analysis

The molecular structure of thiazolylacetonitrile derivatives can be complex, as seen in the synthesis of Co(III) complexes where 2-amino-1,3,4-thiadiazole reacts with acetonitrile to form compounds with planar square and octahedral geometries . The molecular modeling of such compounds provides insights into their molecular parameters, including electronegativity, net dipole moment, total energy, electronic energy, binding energy, electrophilicity index, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

Thiazolylacetonitriles exhibit diverse reactivity towards electrophilic reagents. For example, reactions with acetone and malononitrile derivatives in the presence of sulfur yield thiophene derivatives . Additionally, the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile via Knoevenagel condensation demonstrates the versatility of these compounds in forming various substituted acrylonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolylacetonitrile derivatives can be influenced by their molecular structure. The photophysical and solvatochromic properties of these compounds have been studied, revealing solvent-dependent spectral properties, which were investigated using the Lippert-Mataga plot to establish a relationship between fluorescence quantum efficiencies and calculated HOMO energies . The complexes formed with divalent transition metal ions like manganese, cobalt, nickel, copper, zinc, cadmium, and mercury exhibit octahedral geometries and are characterized as non-electrolytes in absolute ethanol .

安全和危害

The safety information for 2-(1,2-Thiazol-4-yl)acetonitrile includes several hazard statements such as H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Action Environment

The synthesis of thiazole derivatives involves vigorous reaction conditions .

属性

IUPAC Name |

2-(1,2-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNJONLMISNCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)